

Decanoyl-RVKR-CMK: A Comparative Guide to a Broad-Spectrum Furin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Decanoyl-RVKR-CMK	
Cat. No.:	B607572	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Decanoyl-RVKR-CMK** with other notable furin inhibitors, supported by experimental data and detailed protocols. Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins, making it a significant target in various pathologies, including viral infections and cancer.

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (**Decanoyl-RVKR-CMK**) is a synthetic, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).[1][2] Its mechanism of action involves the formation of a covalent bond with the active site of these enzymes, effectively blocking their proteolytic activity.[3] This guide will delve into the quantitative performance of **Decanoyl-RVKR-CMK** against other furin inhibitors, detail the experimental methodologies used to generate this data, and visualize the key cellular pathways and experimental workflows.

Performance Comparison of Furin Inhibitors

The efficacy of a furin inhibitor is determined by its potency (Ki and IC50 values), selectivity against other proteases, and its activity in cellular and antiviral assays (EC50 and CC50 values). The following tables summarize the quantitative data for **Decanoyl-RVKR-CMK** and other selected furin inhibitors.

Table 1: In Vitro Inhibition Constants (Ki) against Furin and Other Proprotein Convertases



Inhibitor	Furin (Ki, nM)	PC1/3 (Ki, nM)	PC2 (Ki, nM)	PACE4 (Ki, nM)	PC5/6 (Ki, nM)	PC7 (Ki, nM)	Referen ce(s)
Decanoyl -RVKR- CMK	~1	2.0	0.36	3.6	0.12	0.12	[1]
Phenylac etyl-Arg- Val-Arg- 4- amidinob enzylami de (MI- 701)	0.81	0.75	6154	0.6	1.6	312	[4]
4- guanidin omethyl- phenylac etyl-Arg- Tle-Arg- 4- amidinob enzylami de (MI- 1148)	0.0055	-	-	-	-	-	[5]
MI-1851	0.0101 (pM)	-	-	-	-	-	[5]
BOS-318	-	-	-	-	-		[1]
Nona-D- arginine	1.3	-	-	-	-	-	[6]

Note: '-' indicates data not available in the cited sources.



Table 2: In Vitro Half-Maximal Inhibitory Concentration

(IC50) against Furin

Inhibitor	Furin (IC50, nM)	Reference(s)
Decanoyl-RVKR-CMK	1.3 ± 3.6	[1]
BOS-318	-	[1]
SSM-3	54	[7]
Compound 4 (1,3-thiazol-2-ylaminosulfonyl scaffold)	17600 ± 2300	[8]
Dicoumarol (DC4)	1.1 (Ki, μM)	[9]

Note: '-' indicates data not available in the cited sources.

Table 3: Antiviral Activity and Cytotoxicity

Inhibitor	Virus	Cell Line	EC50 / IC50	CC50	Selectivit y Index (SI = CC50/EC 50)	Referenc e(s)
Decanoyl- RVKR- CMK	SARS- CoV-2	-	57 nM (IC50, plaque reduction)	-	-	[10]
Decanoyl- RVKR- CMK	Zika Virus (ZIKV)	Vero	18.59 μM (IC50)	>100 μM	>5.38	[11][12]
Decanoyl- RVKR- CMK	Japanese Encephaliti s Virus (JEV)	Vero	19.91 μM (IC50)	>100 μM	>5.02	[11][12]



Note: '-' indicates data not available in the cited sources. EC50 refers to the half-maximal effective concentration in cellular assays, while IC50 here refers to the half-maximal inhibitory concentration in a plaque reduction assay.

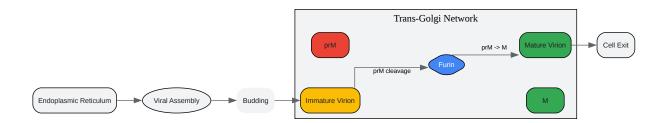
Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.

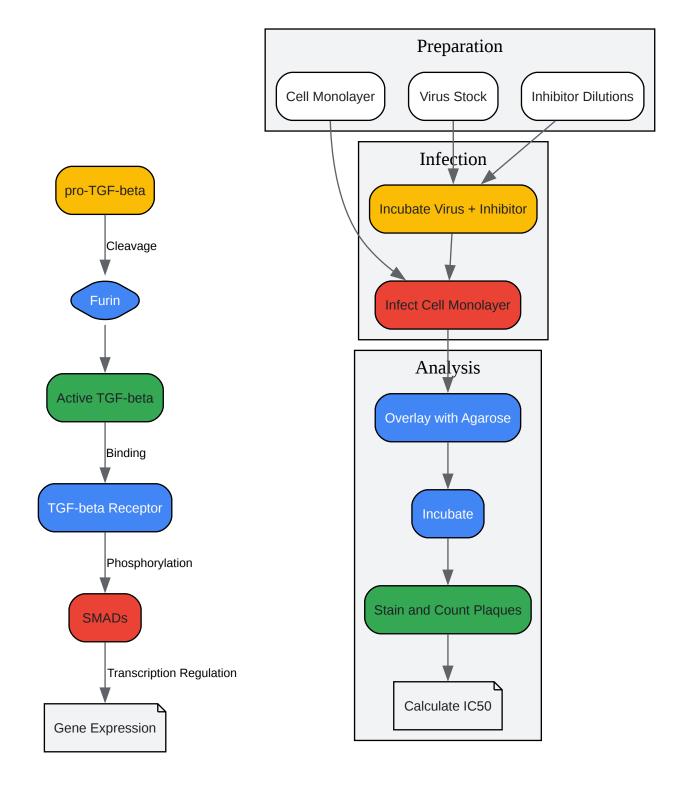
Furin-Mediated Processing of Viral Glycoproteins

Furin plays a pivotal role in the maturation of viral envelope proteins, a critical step for viral infectivity. The diagram below illustrates the processing of the precursor membrane protein (prM) of flaviviruses like Zika and Japanese Encephalitis virus.









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References

- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of Furin Inhibitors to Reduce Pathogenic E. coli- and Shigella flexneri-Induced Cytotoxicity, Oxidative Stress and Inflammation in Mammalian Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and potent furin inhibitors protect cells from anthrax without significant toxicity -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decanoyl-RVKR-CMK: A Comparative Guide to a Broad-Spectrum Furin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607572#decanoyl-rvkr-cmk-versus-other-furin-inhibitors]

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